![molecular formula C12H11NO3 B2971515 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 114561-35-2](/img/structure/B2971515.png)
6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Description
6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 114561-35-2. It has a molecular weight of 217.22 and its IUPAC name is 6-methoxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde .
Synthesis Analysis
The synthesis of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been reported in the literature. For instance, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (ii) complexes have been synthesized . Another study reported the synthesis, characterization, and biological activity of three 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-TSC compounds and their Cu(II) complexes .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been characterized by single crystal X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been studied. For example, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (ii) complexes have been synthesized .Scientific Research Applications
Synthesis of Cu (II) Complexes
The compound is used in the synthesis of novel Cu (II) complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . Three new pro-ligands and their Cu (II) complexes have been prepared and characterized .
Biological Activity of Cu (II) Complexes
The Cu (II) complexes synthesized using this compound exhibited high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . The complexes also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
Synthesis of Quinoline Ring Systems
The compound is used in the synthesis of quinoline ring systems . This is a key step in the construction of fused or binary quinoline-cord heterocyclic systems .
Biological Evaluation of Quinoline Derivatives
The quinoline derivatives synthesized using this compound are evaluated for their biological activity . This includes testing for pharmacological activity .
Inhibition of Acetylcholinesterase Enzyme
New 2-oxo-1,2-dihydroquinoline-3-carboxamides synthesized using this compound have been evaluated as potent inhibitors against the acetylcholinesterase enzyme .
Synthesis of Potent EZH2 Inhibitors
The compound is used in the synthesis of potent EZH2 inhibitors . Two of the four compounds prepared exhibited very potent EZH2 biochemical and cellular inhibition .
properties
IUPAC Name |
6-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJZBLOCNWNCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
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